

# Application Notes: Basic Red 2 Staining Protocol for Gram-Negative Bacteria

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## Compound of Interest

Compound Name: Basic red 2

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## Introduction

**Basic Red 2**, also widely known as Safranin O, is a cationic biological stain crucial for differentiating bacteria based on their cell wall characteristics through the Gram staining method.[1][2] In this differential staining technique, **Basic Red 2** serves as the counterstain, imparting a pink to red color to Gram-negative bacteria.[3][4] This coloration allows for their clear distinction from Gram-positive bacteria, which retain the primary crystal violet stain and appear purple.[4] The principle of the Gram stain lies in the structural differences between the cell walls of these two bacterial groups. Gram-negative bacteria possess a thin peptidoglycan layer and an outer lipopolysaccharide membrane, which is disrupted by the decolorizing agent (e.g., alcohol or acetone), allowing the primary stain to be washed out.[5] Subsequently, the decolorized Gram-negative cells are stained by **Basic Red 2**. [5] This application note provides a detailed protocol for the use of **Basic Red 2** in staining Gram-negative bacteria and summarizes key quantitative parameters for the staining procedure.

## Chemical Properties of Basic Red 2 (Safranin O)

**Basic Red 2** is a dimethyl safranin. It is a crystalline solid with a characteristic green metallic lustre and is readily soluble in water, dyeing it red or violet.[1]

Property	Value
Chemical Formula	C <sub>20</sub> H <sub>19</sub> ClN <sub>4</sub>
Molecular Weight	350.85 g/mol
Appearance	Dark red to violet powder
Solubility	Soluble in water and ethanol

## Experimental Protocols

The following protocol is a standard method for Gram staining, which utilizes **Basic Red 2** as a counterstain for the visualization of Gram-negative bacteria.

## Reagents and Preparation

- Primary Stain: Crystal Violet (0.5% w/v solution)
- Mordant: Gram's Iodine (1% w/v iodine in 2% w/v potassium iodide)
- Decolorizing Agent: 95% Ethanol or a 1:1 mixture of acetone and ethanol
- Counterstain: **Basic Red 2** (Safranin O) Solution. The concentration of the **Basic Red 2** solution can vary, with common working concentrations being 0.25% to 0.5% (w/v) in distilled water.[\[3\]](#)[\[6\]](#)

## Staining Procedure

- Smear Preparation: Prepare a thin smear of the bacterial culture on a clean, grease-free microscope slide. Allow the smear to air dry completely.
- Heat Fixation: Pass the dried slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This step adheres the bacteria to the slide.
- Primary Staining: Flood the smear with the Crystal Violet solution and let it stand for 1 minute.
- Rinsing: Gently rinse the slide with tap water for 5 seconds.

- Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute. This forms a complex with the crystal violet.
- Rinsing: Gently rinse the slide with tap water.
- Decolorization: This is a critical step. Hold the slide at an angle and add the decolorizing agent drop by drop until the runoff is clear. This typically takes 5-15 seconds. Immediately rinse the slide with tap water to stop the decolorization process.
- Counterstaining: Flood the smear with the **Basic Red 2** (Safranin O) solution and let it stand for 30 to 60 seconds.[\[6\]](#)[\[7\]](#)
- Rinsing: Gently rinse the slide with tap water and blot dry carefully with bibulous paper.
- Microscopic Examination: Observe the stained smear under a light microscope, typically using an oil immersion objective (100x).

## Expected Results

- Gram-positive bacteria: Will appear purple/violet.
- Gram-negative bacteria: Will appear pink/red.[\[4\]](#)

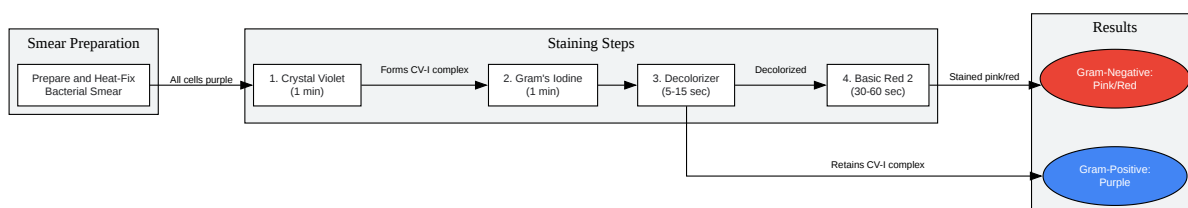
## Quantitative Data Summary

The following table summarizes various quantitative parameters for the **Basic Red 2** (Safranin O) counterstaining step as reported in different protocols. The optimal timing and concentration can vary slightly depending on the specific bacterial species and the thickness of the smear.

Parameter	Reported Values	Source(s)
Basic Red 2 Concentration	0.25% (w/v)	[6]
0.5% (w/v)	[3]	
Staining Time	30 - 60 seconds	[6]
1 minute	[7]	
Absorbance (532 nm) of E. coli suspension	Unstained: 0.084	[8]
Stained with Safranin: 0.200	[8]	

## Visualizing the Workflow

The following diagram illustrates the key steps of the Gram staining procedure with a focus on the role of **Basic Red 2** in staining Gram-negative bacteria.



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Caption: Gram Staining Workflow for Differentiating Bacteria.

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